molecular formula C20H18BrNO3 B2424765 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide CAS No. 1351597-98-2

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide

Cat. No.: B2424765
CAS No.: 1351597-98-2
M. Wt: 400.272
InChI Key: OQDFIRHDRVLQEO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzamide precursor, followed by the introduction of the naphthalene moiety through a Friedel-Crafts alkylation reaction. The final step often involves the methoxylation of the benzamide ring under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and naphthalene ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-hydroxyethyl)-5-methoxybenzamide
  • 2-bromo-N-(2-hydroxy-2-phenylethyl)-5-methoxybenzamide
  • 2-bromo-N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)-5-methoxybenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide stands out due to the specific positioning of the naphthalene ring, which can influence its binding affinity and specificity towards molecular targets

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-25-14-9-10-18(21)17(11-14)20(24)22-12-19(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,19,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFIRHDRVLQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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